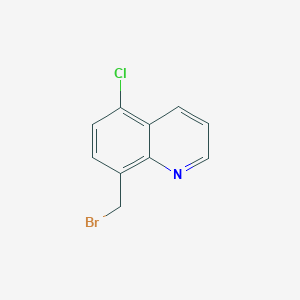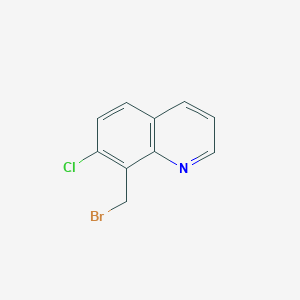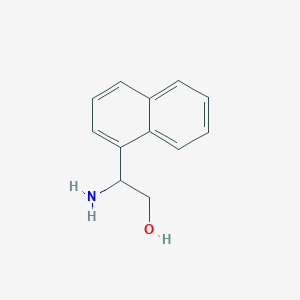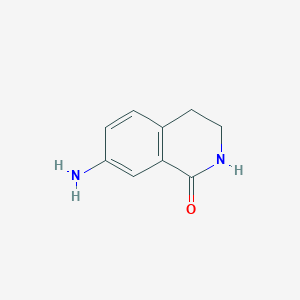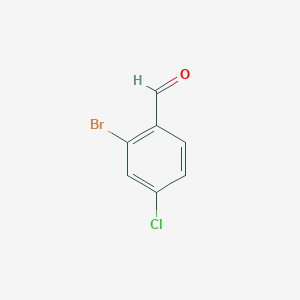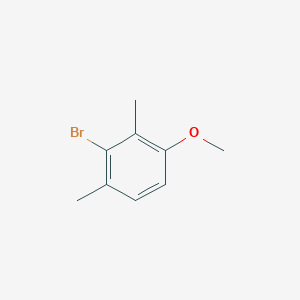
2-溴-4-甲氧基-1,3-二甲苯
描述
2-Bromo-4-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a halogenated aromatic compound characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
科学研究应用
2-Bromo-4-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
As a benzene derivative, it may interact with various biological targets depending on its specific functional groups and their orientation .
Mode of Action
The mode of action of 2-Bromo-4-methoxy-1,3-dimethylbenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a wide range of biochemical pathways, depending on the specific context and conditions.
生化分析
Biochemical Properties
2-Bromo-4-methoxy-1,3-dimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of 2-Bromo-4-methoxy-1,3-dimethylbenzene on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, 2-Bromo-4-methoxy-1,3-dimethylbenzene can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-Bromo-4-methoxy-1,3-dimethylbenzene exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by covalent modification of active sites. This compound can form stable adducts with nucleophilic residues in enzymes, such as cysteine or serine, leading to enzyme inactivation. Additionally, 2-Bromo-4-methoxy-1,3-dimethylbenzene can induce changes in gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methoxy-1,3-dimethylbenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2-Bromo-4-methoxy-1,3-dimethylbenzene in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methoxy-1,3-dimethylbenzene in animal models vary with dosage. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and disruption of cellular processes. Toxic or adverse effects, such as oxidative stress and cell death, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2-Bromo-4-methoxy-1,3-dimethylbenzene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme catalyzes the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methoxy-1,3-dimethylbenzene is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich regions of cells due to its hydrophobic nature, and binding proteins may facilitate its transport to specific cellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methoxy-1,3-dimethylbenzene is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, post-translational modifications and targeting signals may direct 2-Bromo-4-methoxy-1,3-dimethylbenzene to specific organelles, affecting its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxy-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methoxy-1,3-dimethylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-methoxy-1,3-dimethylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
化学反应分析
Types of Reactions
2-Bromo-4-methoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-1,3-dimethylbenzene.
相似化合物的比较
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Bromo-2,4-dimethylbenzene: Similar structure but with different substitution pattern, affecting its chemical properties.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar but with the methoxy group in a different position, leading to variations in reactivity
Uniqueness
2-Bromo-4-methoxy-1,3-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and makes it suitable for particular synthetic applications. The presence of both a bromine atom and a methoxy group allows for diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
3-bromo-1-methoxy-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYDSCBJSKXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504509 | |
| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23453-90-9 | |
| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)



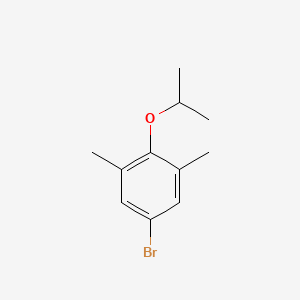
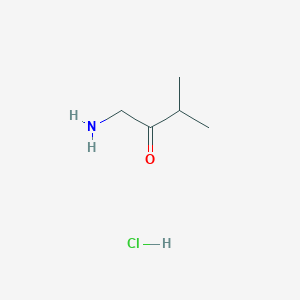
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)

